Kinase Selectivity Profile of DMPQ Dihydrochloride: PDGFRβ vs. EGFR Family and Serine/Threonine Kinases
DMPQ dihydrochloride demonstrates a high degree of selectivity for PDGFRβ over a panel of tyrosine and serine/threonine kinases. The compound's IC50 for PDGFRβ is 80 nM, while its activity against EGFR, ErbB2, p56, PKA, and PKC is >100-fold lower [1]. In comparison, multi-targeted inhibitors like Sunitinib exhibit potent activity against VEGFR2 (IC50 = 10 nM) and PDGFRβ (IC50 = 8 nM) with little discrimination, making it unsuitable for PDGFRβ-specific pathway studies [2]. This narrow selectivity profile is a defining feature that distinguishes DMPQ from clinically utilized multi-kinase inhibitors.
| Evidence Dimension | Kinase Selectivity (Fold Selectivity for PDGFRβ) |
|---|---|
| Target Compound Data | IC50 = 80 nM against PDGFRβ; >100-fold selectivity over EGFR, ErbB2, p56, PKA, PKC |
| Comparator Or Baseline | Sunitinib: IC50 = 8 nM against PDGFRβ, but also potently inhibits VEGFR2 (IC50 = 10 nM) and other kinases |
| Quantified Difference | DMPQ exhibits >100-fold selectivity window against a defined panel of off-target kinases, whereas Sunitinib exhibits a narrow selectivity window (approx. 1.25-fold) between its primary targets (PDGFRβ vs. VEGFR2). |
| Conditions | In vitro kinase inhibition assays; DMPQ data from J Med Chem 1994 [1]; Sunitinib data from comparative kinase profiling studies [2] |
Why This Matters
This >100-fold selectivity window enables researchers to attribute observed cellular phenotypes specifically to PDGFRβ inhibition, avoiding confounding effects from EGFR, PKA, or PKC modulation that would occur with less selective PDGFRβ inhibitors.
- [1] Dolle RE, Dunn JA, Bobko MA, Singh BB, Kuster JE, Baizman ER, Harris AL, Sawutz DG, Miller D, Wang SY. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. J Med Chem. 1994 Aug 19;37(17):2627-9. View Source
- [2] Mendel DB, Laird AD, Xin X, Louie SG, Christensen JG, Li G, Schreck RE, Abrams TJ, Ngai TJ, Lee LB, Murray LJ, Carver J, Chan E, Moss KG, Haznedar JO, Sukbuntherng J, Blake RA, Sun L, Tang C, Miller T, Shirazian S, McMahon G, Cherrington JM. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clin Cancer Res. 2003 Jan;9(1):327-37. View Source
